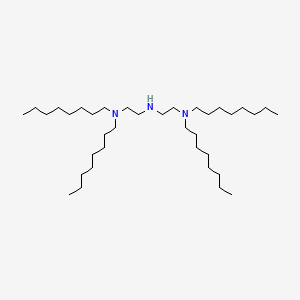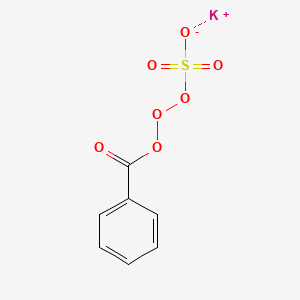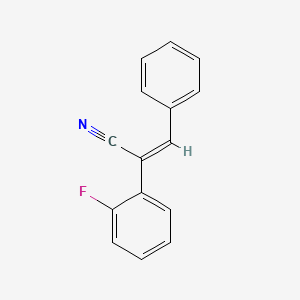
2-(2-Fluorophenyl)-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-3-phenylacrylonitrile is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-phenylacrylonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
For industrial production, the process often starts with readily available and inexpensive starting materials such as o-fluoro acetophenone. The brominated product from this starting material can be directly used in the next condensation reaction without the need for separation, simplifying the process and reducing costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-3-phenylacrylonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(2-Fluorophenyl)-3-phenylacrylonitrile include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
2-Fluorophenylpyrrolidine: An important intermediate used in organic synthesis.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group and an acrylonitrile moiety
Propriétés
Numéro CAS |
7497-36-1 |
|---|---|
Formule moléculaire |
C15H10FN |
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
(Z)-2-(2-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-10H/b13-10+ |
Clé InChI |
ANBDHGGYZFCPBU-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F |
SMILES canonique |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


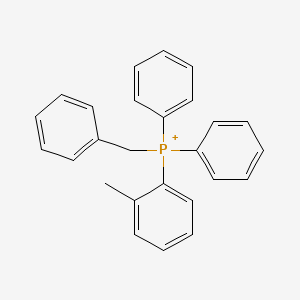

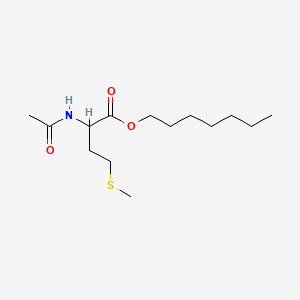
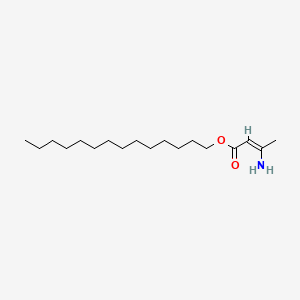
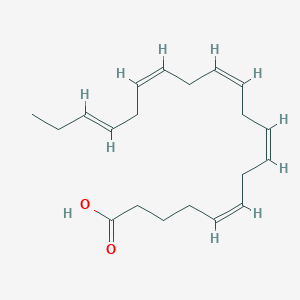
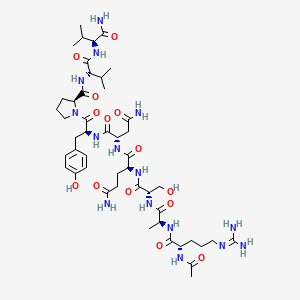

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
